molecular formula C7H5IN2O B1589146 3-Iodo-2-methoxyisonicotinonitrile CAS No. 908279-57-2

3-Iodo-2-methoxyisonicotinonitrile

Cat. No.: B1589146
CAS No.: 908279-57-2
M. Wt: 260.03 g/mol
InChI Key: NKOLCZUNZRIELF-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxyisonicotinonitrile is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol. It is a white to off-white powder or crystalline solid that is soluble in organic solvents. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxyisonicotinonitrile typically involves the iodination of 2-methoxyisonicotinonitrile. This can be achieved through the reaction of 2-methoxyisonicotinonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate, under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxyisonicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted isonicotinonitriles.

Scientific Research Applications

3-Iodo-2-methoxyisonicotinonitrile is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its use in the treatment of various diseases.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

3-Iodo-2-methoxyisonicotinonitrile is similar to other isonicotinonitriles, such as 2-methoxyisonicotinonitrile and 3-iodoisonicotinonitrile. its unique iodine and methoxy substituents confer distinct chemical properties and reactivity compared to these compounds. These differences make it particularly useful in specific applications where its unique structure is advantageous.

Comparison with Similar Compounds

  • 2-Methoxyisonicotinonitrile

  • 3-Iodoisonicotinonitrile

  • 4-Iodoisonicotinonitrile

  • 2-Chloroisonicotinonitrile

Properties

IUPAC Name

3-iodo-2-methoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOLCZUNZRIELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474393
Record name 3-Iodo-2-methoxyisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908279-57-2
Record name 3-Iodo-2-methoxy-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908279-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-methoxyisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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